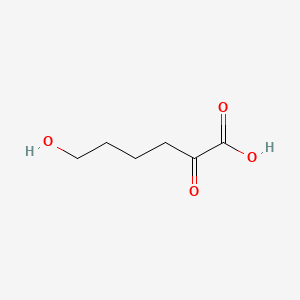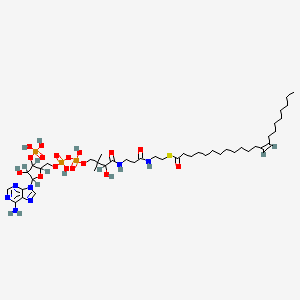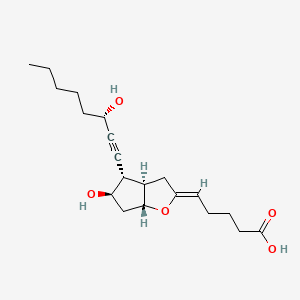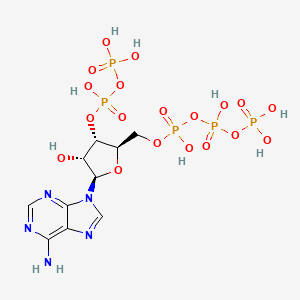
6-Hydroxy-2-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-oxohexanoic acid is a hexanoic acid compound having an oxo substituent at the 2-position and a hydroxy substituent at the 6-position. It is a 2-oxo monocarboxylic acid and a 6-hydroxy monocarboxylic acid. It derives from a hexanoic acid.
Scientific Research Applications
Oxidation Reactions and Synthesis of Derivatives
- 6-Hydroxy-2-oxohexanoic acid is involved in various oxidation reactions. For instance, it can be produced through the oxidation of 2-methylcyclohexanone, and its solvent effects have been studied, highlighting its role in the formation of different acids and anhydrides in such processes (Atlamsani, Brégeault, & Ziyad, 1993).
- It is also a key intermediate in leukotriene synthesis, as shown in a simple route to methyl 5S-(benzoyloxy)-6-oxohexanoate, a compound significant in the synthesis of lipoxygenase-derived metabolites (Hayes & Wallace, 1990).
Biochemical Applications
- In biochemical applications, 6-Hydroxy-2-oxohexanoic acid is used in the synthesis of (R)-(+)-α-lipoic acid, a cofactor in biochemical decarboxylation processes. This showcases its importance in enzymatic reactions and in the study of biochemical pathways (Gopalan & Jacobs, 1990).
Mechanistic Insights in Chemical Reactions
- Research provides insight into the formation and transformation of carboxylic acids and their anhydrides during liquid-phase oxidation processes, where 6-Hydroxy-2-oxohexanoic acid plays a crucial role (Perkel’ & Voronina, 2019).
Enzymatic and Microbial Studies
- The substance is a subject of enzymatic and microbial studies, as seen in the characterization of cyclohexane-1,2-dione hydrolase from Azoarcus sp., which involves the degradation of cyclic aliphatic compounds to form aliphatic intermediates like 6-oxohexanoate (Steinbach et al., 2011).
Synthetic Chemistry Applications
- In synthetic chemistry, its derivatives find applications in anti-inflammatory properties, fluorescent probe synthesis, and the study of lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).
properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
6-hydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c7-4-2-1-3-5(8)6(9)10/h7H,1-4H2,(H,9,10) |
InChI Key |
KIKUKXLMZJYPTL-UHFFFAOYSA-N |
SMILES |
C(CCO)CC(=O)C(=O)O |
Canonical SMILES |
C(CCO)CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)

![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)







![3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1234933.png)

